molecular formula C7H14ClNO3 B6207443 5-methoxypiperidine-3-carboxylic acid hydrochloride CAS No. 2703781-33-1

5-methoxypiperidine-3-carboxylic acid hydrochloride

Cat. No.: B6207443
CAS No.: 2703781-33-1
M. Wt: 195.64 g/mol
InChI Key: BDVYTZBXHWRBIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxypiperidine-3-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-methoxypiperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methanol (CH3OH), hydrochloric acid (HCl)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of 5-methoxypiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a six-membered ring with one nitrogen atom.

    4-methoxypiperidine: A similar compound with the methoxy group at the 4-position.

    3-carboxypiperidine: A compound with the carboxylic acid group at the 3-position.

Uniqueness

5-methoxypiperidine-3-carboxylic acid hydrochloride is unique due to the presence of both the methoxy and carboxylic acid groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2703781-33-1

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

5-methoxypiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6-2-5(7(9)10)3-8-4-6;/h5-6,8H,2-4H2,1H3,(H,9,10);1H

InChI Key

BDVYTZBXHWRBIW-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CNC1)C(=O)O.Cl

Purity

95

Origin of Product

United States

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